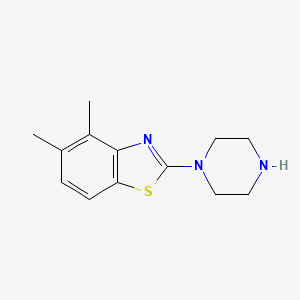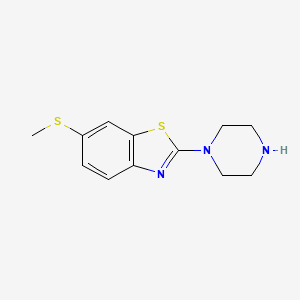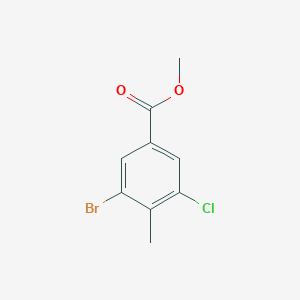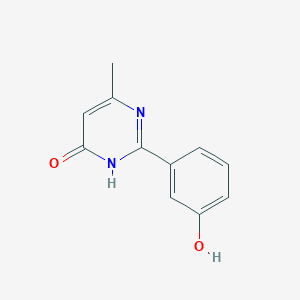
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one
説明
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role or significance in biological, chemical, or industrial processes would also be discussed.
Synthesis Analysis
This would involve a detailed discussion of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties such as melting point, boiling point, solubility, and stability, as well as its chemical properties such as its acidity or basicity, its redox potential, and its spectral properties.科学的研究の応用
Medicinal Chemistry and Biological Activities
Dihydropyrimidinones, including compounds like 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one, hold a unique place in medicinal chemistry due to their presence in various biological processes. These compounds are synthesized through methods like the Biginelli reaction and are characterized by techniques such as Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, and mass spectroscopy. Their biological activities, particularly anti-inflammatory and analgesic properties, have been extensively studied. For instance, derivatives synthesized with specific substituents have shown improved biological activities, indicating the significance of the nature of the substituent in enhancing their medicinal properties (Muralidharan et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Another area of interest is the enzyme inhibitory activity of dihydropyrimidinone derivatives. For example, derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Certain compounds among these derivatives have exhibited promising inhibitory activities, highlighting their potential therapeutic applications. The molecular docking studies further elucidate their mechanism of action, showing interactions such as π–π stacking and hydrogen bonding within the enzyme's active site (Andreia M P W da Silva et al., 2017).
Antioxidant Properties and DNA Protection
Antitumor Activities
The antitumor potential of dihydropyrimidinone derivatives has been investigated, with some compounds showing selective activities against tumor cells. The mechanism through which these derivatives exert their effects often involves the interaction with DNA, thereby affecting transcription and replication processes crucial for tumor growth. This suggests the viability of dihydropyrimidinone derivatives as candidates for antitumor agents, opening pathways for further research in cancer therapy (Gongke Wang et al., 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, its environmental impact, and the precautions that should be taken when handling it.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, new applications, or new reactions.
Each of these topics would typically be discussed in a separate paragraph with its own subheading, as per your formatting requirements. Please note that the availability of this information would depend on the extent to which the compound has been studied. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
2-(3-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-10(15)13-11(12-7)8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBLLJVWBIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



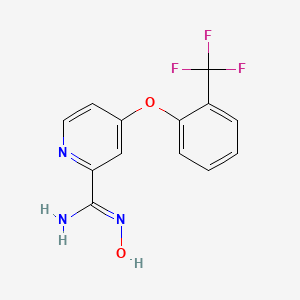
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
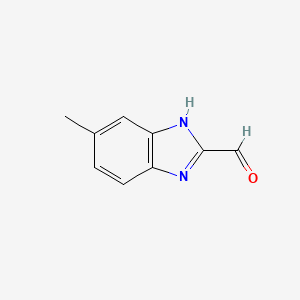
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
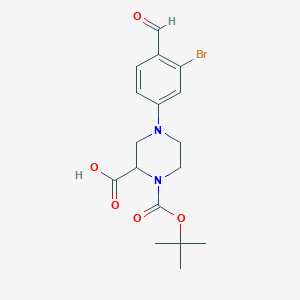
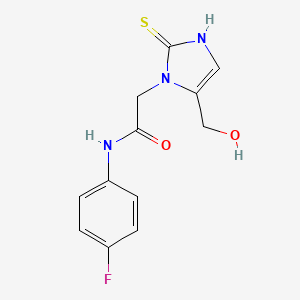
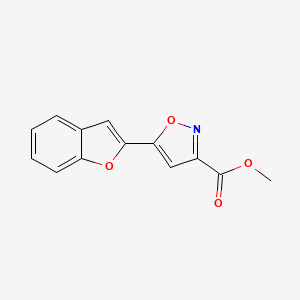
![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)
